
Cipargamin
Descripción general
Descripción
It was developed by the Novartis Institute for Tropical Diseases in collaboration with the Genomics Institute of the Novartis Research Foundation, the Biomedical Primate Research Centre, and the Swiss Tropical Institute . Cipargamin has shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Métodos De Preparación
The synthesis of Cipargamin involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the spiroindolone core, followed by the introduction of various substituents to achieve the final structure. The synthetic route typically involves:
- Formation of the spiroindolone core through a cyclization reaction.
- Introduction of chloro, fluoro, and methyl groups using appropriate reagents and conditions.
- Purification and isolation of the final product through crystallization or chromatography .
Industrial production methods for this compound are designed to be scalable and cost-effective, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Cipargamin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: This compound can undergo substitution reactions, where specific substituents are replaced with others using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Introduction to Cipargamin
This compound, also known as KAE609 or NITD609, is a novel spiroindolone compound that has emerged as a promising candidate in the fight against malaria, particularly against Plasmodium falciparum. Its unique mechanism of action targets the PfATP4 sodium pump, which is crucial for the survival of malaria parasites. This article explores the scientific research applications of this compound, focusing on its efficacy, pharmacokinetics, and potential in addressing drug-resistant malaria.
Phase II Trials
This compound has undergone extensive testing in clinical trials, notably in a Phase II randomized, open-label trial conducted in sub-Saharan Africa. The study evaluated its efficacy against uncomplicated Plasmodium falciparum malaria. Key findings include:
- Rapid Parasite Clearance : this compound demonstrated a median parasite clearance time (PCT) of approximately 8 hours at doses of 50 mg or higher, significantly faster than the 24 hours observed with standard treatments like artemether-lumefantrine .
- Adequate Clinical and Parasitological Response (ACPR) : The PCR-corrected ACPR rates at 14 and 28 days were over 75% and 65%, respectively, indicating strong efficacy against malaria .
- Resistance Markers : The emergence of mutations in the PfATP4 gene was noted in treatment failures, highlighting the need for careful monitoring of resistance patterns .
Comparison with Other Treatments
Treatment | Median PCT (hours) | ACPR at 28 days (%) |
---|---|---|
This compound (≥50 mg) | 8 | >65 |
Artemether-lumefantrine | 24 | <75 |
Targeting Drug Resistance
Research indicates that mutations associated with artemisinin resistance can alter mitochondrial function in malaria parasites. By understanding these mechanisms, this compound may provide a therapeutic avenue to overcome resistance .
Antibabesial Activity
This compound has also been evaluated for its effectiveness against other apicomplexan parasites such as Babesia species. Preliminary studies suggest that it may inhibit growth in these pathogens, indicating its potential as a broad-spectrum antiparasitic agent .
Mecanismo De Acción
Cipargamin exerts its antimalarial effects by disrupting the intracellular sodium homeostasis in Plasmodium falciparum . It targets the ATP4 protein, a sodium pump essential for the parasite’s survival . By inhibiting this protein, this compound causes an accumulation of sodium ions within the parasite, leading to its death .
Comparación Con Compuestos Similares
Cipargamin is unique among antimalarial compounds due to its novel mechanism of action and its ability to rapidly clear parasites from the bloodstream . Similar compounds include:
Artemisinin: A widely used antimalarial with a different mechanism of action, targeting the parasite’s heme metabolism.
Chloroquine: Another antimalarial that interferes with the parasite’s ability to detoxify heme.
Mefloquine: An antimalarial that disrupts the parasite’s mitochondrial function.
This compound’s uniqueness lies in its ability to target the ATP4 protein, making it effective against artemisinin-resistant strains of Plasmodium falciparum .
Actividad Biológica
Cipargamin, also known as KAE609, is a novel antimalarial compound that has garnered significant attention due to its potent activity against Plasmodium species, particularly Plasmodium falciparum. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, and relevant pharmacokinetic data.
This compound functions primarily as an inhibitor of the Plasmodium ATP4 protein, which is crucial for maintaining sodium ion homeostasis in the parasite. By disrupting this function, this compound induces cellular swelling and ultimately leads to parasite death. This mechanism is distinctive as it targets a different pathway compared to traditional antimalarials like artemisinin, which act on the heme detoxification process .
Efficacy in Clinical Trials
This compound has been evaluated in several clinical trials, demonstrating rapid parasite clearance and high efficacy rates. Key findings from these trials include:
- Phase II Trial Results : In a multicenter trial involving adults with uncomplicated P. falciparum malaria, this compound was administered in doses ranging from 50 mg to 150 mg. The median parasite clearance time (PCT) was significantly lower than that of artemether-lumefantrine, at 8 hours compared to 24 hours. The PCR-corrected adequate clinical and parasitological response (ACPR) rates were over 65% at day 28 .
- Single-Dose Studies : In studies where healthy volunteers were infected with malaria, a single dose of this compound resulted in substantial reductions in parasitemia within 24 hours. The overall log10 parasite reduction ratio over 48 hours was recorded at 3.63 .
In Vitro Activity
This compound exhibits strong inhibitory effects against various Plasmodium strains in vitro. The half-maximal inhibitory concentration (IC50) values for P. falciparum have been reported between 0.4 nM and 1.1 nM for sensitive strains, while mutant strains show higher IC50 values ranging from 1.5 nM to 24.3 nM .
Table 1: In Vitro Efficacy of this compound
Strain | IC50 (nM) | Selectivity Index |
---|---|---|
Wild-type P. falciparum | 0.4 - 1.1 | High |
G358S Mutant | 1.5 - 24.3 | Moderate |
Pharmacokinetics
Pharmacokinetic studies indicate that this compound is rapidly absorbed with peak plasma concentrations occurring approximately two hours post-administration. The elimination half-life is around 26 hours, which supports sustained therapeutic levels in the bloodstream .
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Peak Plasma Concentration (Cmax) | Varies by dose |
Time to Cmax | ~2 hours |
Elimination Half-Life | ~26 hours |
Resistance and Mutations
While this compound shows promising efficacy, the emergence of resistance remains a concern. Notably, mutations in the pfatp4 gene have been associated with treatment failures in clinical settings. The G358S mutation has been identified as a significant marker for reduced sensitivity to this compound .
Case Studies
- Case Study: Phase II Trial : In a trial involving patients treated with single doses of this compound (75 mg), all participants achieved initial parasite clearance by day six; however, recrudescence was observed in four out of eleven patients during follow-up .
- Healthy Volunteer Study : A human challenge study indicated that while this compound effectively reduced parasitemia rapidly, reinfection occurred relatively quickly after treatment cessation, necessitating combination therapy for sustained efficacy .
Propiedades
IUPAC Name |
(3R,3'S)-5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14(22)13(21)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLPLPZSUQEDRT-WPCRTTGESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C([C@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152424 | |
Record name | Cipargamin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193314-23-6 | |
Record name | Cipargamin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193314-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cipargamin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193314236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cipargamin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12306 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cipargamin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CIPARGAMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7Q4FWA04P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.